N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a furan-2-yl group at position 6 and a thioacetamide moiety at position 3.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-26-12-5-7-15(27-2)14(10-12)20-18(25)11-29-19-22-21-17-8-6-13(23-24(17)19)16-4-3-9-28-16/h3-10H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKBNVOMXSUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Triazolo-Pyridazine/Pyrimidine Cores
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Core Diversity: The target compound’s triazolo[4,3-b]pyridazine core differs from pyrazolo-triazolo-pyrimidines (e.g., compounds in ), which exhibit adenosine A2A receptor activity. The pyridazine ring may alter electronic properties compared to pyrimidine-based analogs.
- Substituent Impact :
- Flumetsulam’s herbicidal activity highlights the versatility of triazolo cores but underscores divergent applications based on substituents .
Heterocyclic Amines with Carcinogenic Potential
IQ, a 2A carcinogen, underscores the importance of structural modifications to mitigate toxicity. The target compound’s triazolo-pyridazine core lacks the imidazo-quinoline motif linked to DNA adduct formation, suggesting a safer profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
